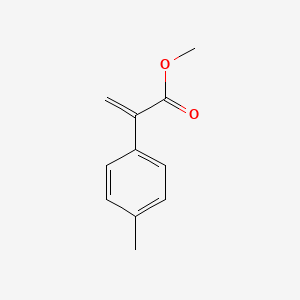
Methyl 2-(4-methylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, where the phenyl group is substituted with a methyl group at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(4-methylphenyl)prop-2-enoate can be synthesized through the esterification of 4-methylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the transesterification of methyl acrylate with 4-methylphenylacetic acid. This process is catalyzed by acidic ion exchangers and carried out under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(4-methylphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 4-Methylcinnamic acid.
Reduction: 4-Methylphenylpropanol.
Substitution: 4-Bromo-2-(4-methylphenyl)prop-2-enoate.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(4-methylphenyl)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation .
Industry: this compound is used in the production of fragrances and flavoring agents. It is also employed in the synthesis of polymers and resins .
Mecanismo De Acción
The mechanism of action of methyl 2-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to its hydrolysis into 4-methylcinnamic acid and methanol. Additionally, it can undergo oxidation to form reactive intermediates that participate in various biochemical pathways .
Comparación Con Compuestos Similares
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-(3-chlorophenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)acrylate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
Comparison: Methyl 2-(4-methylphenyl)prop-2-enoate is unique due to the presence of a methyl group at the para position of the phenyl ring, which influences its reactivity and physical properties. Compared to its analogs, this compound exhibits distinct chemical behavior in substitution and oxidation reactions, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
methyl 2-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 |
Clave InChI |
SYULESWCXYLZKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


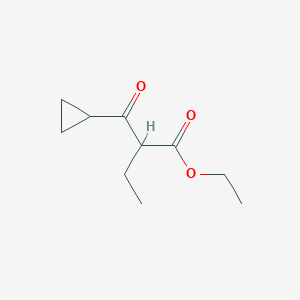
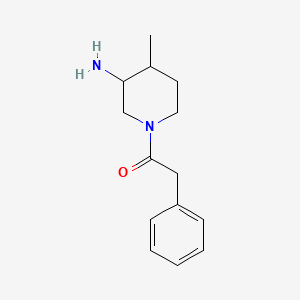
amine hydrochloride](/img/structure/B13494075.png)



![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)

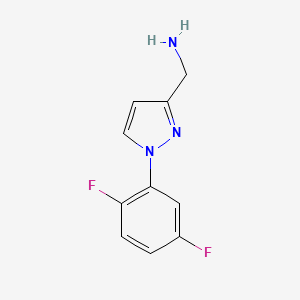
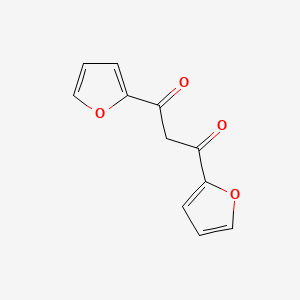
![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
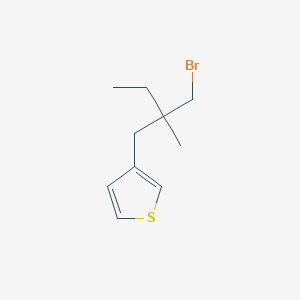
![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
